molecular formula C19H23NO2 B291726 N-(4-butylphenyl)-2-(4-methoxyphenyl)acetamide

N-(4-butylphenyl)-2-(4-methoxyphenyl)acetamide

Numéro de catalogue B291726
Poids moléculaire: 297.4 g/mol
Clé InChI: PWXPMOKLJGZFBA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-butylphenyl)-2-(4-methoxyphenyl)acetamide, commonly known as BMA-1, is a chemical compound that has been widely studied in the field of neuroscience. BMA-1 is a member of the N-arylacetamide class of compounds and is known to have a variety of biochemical and physiological effects. In

Mécanisme D'action

The exact mechanism of action of BMA-1 is not fully understood, but it is believed to act as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in a variety of cognitive processes, including learning and memory. By modulating the activity of this receptor, BMA-1 may enhance cognitive function and memory.
Biochemical and Physiological Effects:
BMA-1 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the alpha7 nAChR, BMA-1 has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. BMA-1 has also been shown to decrease levels of the pro-inflammatory cytokine interleukin-6 (IL-6), which is involved in the immune response.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of BMA-1 is that it has been extensively studied in animal models, making it a useful tool for researchers studying neurological disorders. However, one limitation of BMA-1 is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Orientations Futures

There are several future directions for research on BMA-1. One area of interest is the potential use of BMA-1 in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, further studies are needed to determine the safety and efficacy of BMA-1 in humans. Finally, researchers may investigate the development of new compounds that are structurally similar to BMA-1 but have improved pharmacological properties.
In conclusion, BMA-1 is a promising compound that has been extensively studied for its potential use in the treatment of neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored in this paper. While there is still much to learn about BMA-1, it is clear that it has the potential to be a valuable tool for researchers studying the brain and its functions.

Méthodes De Synthèse

The synthesis of BMA-1 is a multi-step process that involves the reaction of 4-butylbenzoyl chloride with 4-methoxyaniline in the presence of a base. This reaction yields the intermediate N-(4-butylphenyl)-4-methoxyaniline, which is then acetylated with acetic anhydride to form the final product, BMA-1.

Applications De Recherche Scientifique

BMA-1 has been extensively studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. BMA-1 has been shown to have a positive effect on cognitive function and memory in animal models of Alzheimer's disease. Additionally, BMA-1 has been shown to have neuroprotective effects in animal models of Parkinson's disease and to have antipsychotic effects in animal models of schizophrenia.

Propriétés

Formule moléculaire

C19H23NO2

Poids moléculaire

297.4 g/mol

Nom IUPAC

N-(4-butylphenyl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C19H23NO2/c1-3-4-5-15-6-10-17(11-7-15)20-19(21)14-16-8-12-18(22-2)13-9-16/h6-13H,3-5,14H2,1-2H3,(H,20,21)

Clé InChI

PWXPMOKLJGZFBA-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC

SMILES canonique

CCCCC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.